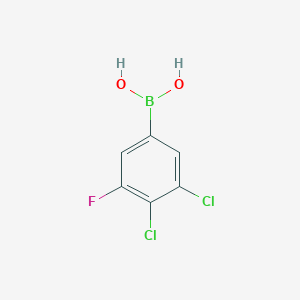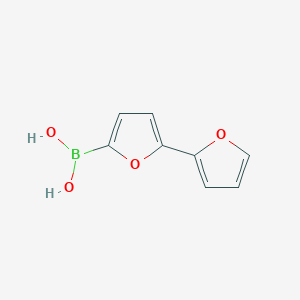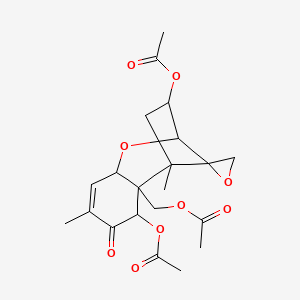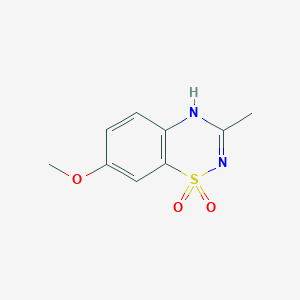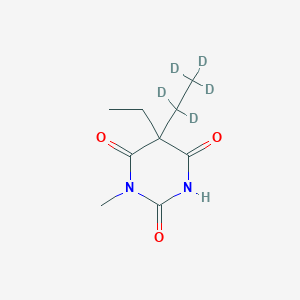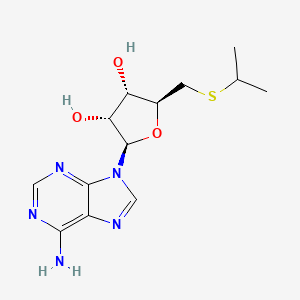
5'-Isopropylthioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Isopropylthioadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes This compound is characterized by the presence of an isopropylthio group attached to the 5’ position of the adenosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Isopropylthioadenosine typically involves the alkylation of adenosine with isopropylthiol. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the 5’ position of adenosine.
Industrial Production Methods: Industrial production of 5’-Isopropylthioadenosine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize product formation.
Chemical Reactions Analysis
Types of Reactions: 5’-Isopropylthioadenosine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group, reverting to adenosine.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Isopropylthioadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular signaling pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 5’-Isopropylthioadenosine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of adenosine receptors, influencing cellular signaling pathways. The compound may also inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA synthesis and repair.
Comparison with Similar Compounds
- 5’-Methylthioadenosine
- 5’-Ethylthioadenosine
- 5’-Isobutylthioadenosine
Comparison: 5’-Isopropylthioadenosine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biochemical assays. For instance, the steric hindrance and electronic effects of the isopropyl group can influence its interaction with molecular targets, making it a valuable tool in research.
Properties
Molecular Formula |
C13H19N5O3S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propan-2-ylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O3S/c1-6(2)22-3-7-9(19)10(20)13(21-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
VYKMAEUZJOVKCO-QYVSTXNMSA-N |
Isomeric SMILES |
CC(C)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
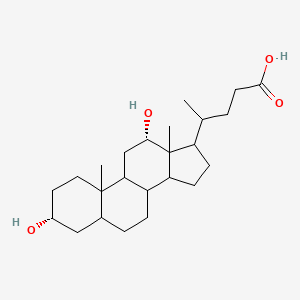
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)


![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
